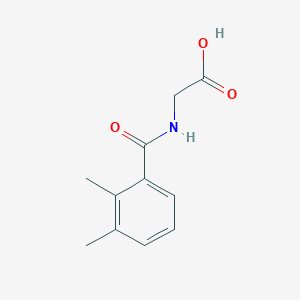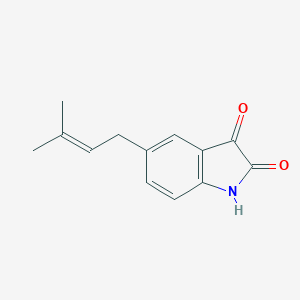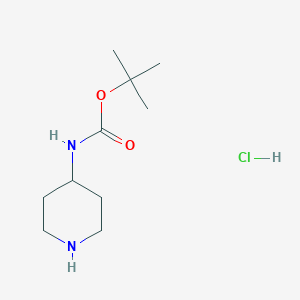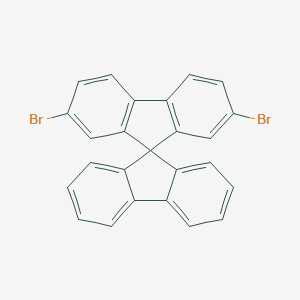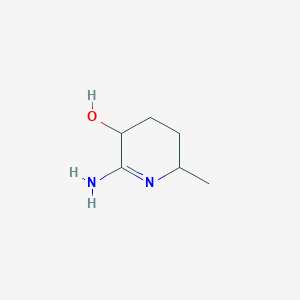![molecular formula C18H18 B070777 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene CAS No. 184161-94-2](/img/structure/B70777.png)
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene is an organic compound with the molecular formula C18H18. It is a derivative of benzene, characterized by the presence of a methyl group and a propylphenyl ethynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through the reaction of a suitable precursor with acetylene gas under controlled conditions.
Coupling Reaction: The ethynyl intermediate is then subjected to a coupling reaction with 4-n-propylphenyl bromide in the presence of a palladium catalyst and a base such as triethylamine. This step forms the desired ethynylbenzene derivative.
Methylation: The final step involves the methylation of the benzene ring using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl or propylphenyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl and propylphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Methyl-4-[2-(4-fluorophenyl)ethynyl]benzene: Similar structure with a fluorine atom instead of a propyl group.
1-Methyl-4-[2-(4-methylphenyl)ethynyl]benzene: Similar structure with a methyl group instead of a propyl group.
1-Methyl-4-[2-(4-chlorophenyl)ethynyl]benzene: Similar structure with a chlorine atom instead of a propyl group.
Uniqueness
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity and its ability to interact with hydrophobic regions of proteins, potentially leading to distinct biological effects compared to its analogs.
属性
IUPAC Name |
1-methyl-4-[2-(4-propylphenyl)ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-4-16-9-11-18(12-10-16)14-13-17-7-5-15(2)6-8-17/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDIGCQDCHIKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
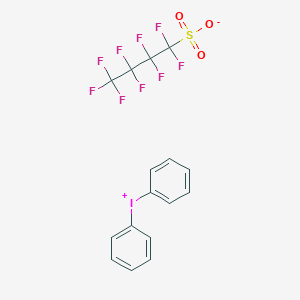
![1H-Benzo[d]imidazole-4-carboxamide](/img/structure/B70697.png)
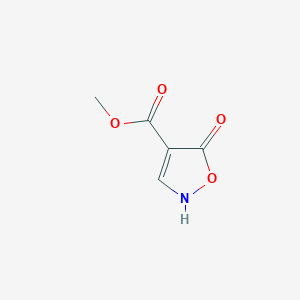
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
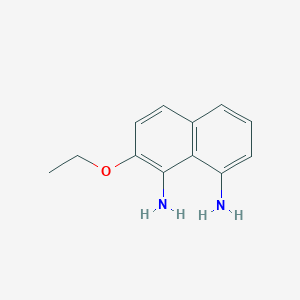
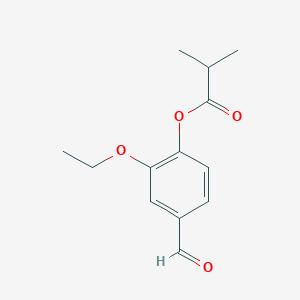
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
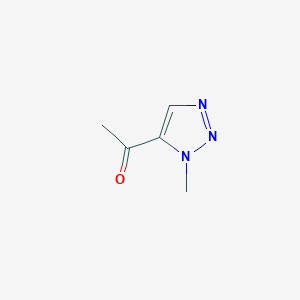
![Furo[3,2-c]pyridin-4-ylmethanamine](/img/structure/B70708.png)
